molecular formula C10H16N4O4 B558226 N-Boc-trans-4-azido-L-proline CAS No. 132622-68-5

N-Boc-trans-4-azido-L-proline

Cat. No. B558226
CAS RN: 132622-68-5
M. Wt: 256,26*181,32 g/mole
InChI Key: JZEOWBJXFSZTJU-RQJHMYQMSA-N
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Description

“N-Boc-trans-4-azido-L-proline” is a chemical compound with the molecular formula C10H16N4O4 . It appears as a white powder and has a molecular weight of 437.58 . The compound is also known by several synonyms, including Boc-trans-Pro (4-azido)-OH and (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid .


Synthesis Analysis

The synthesis of high-molecular-weight homo, block, and statistical polymers of azide-functionalized proline has been described . The azide groups served as moieties for highly efficient click-grafting, as stabilizers of the polyproline PPII helix, and as modulators of thermoresponsiveness .


Molecular Structure Analysis

The molecular structure of “N-Boc-trans-4-azido-L-proline” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The compound also contains an azido group (N3), a carboxylic acid group (COOH), and a tert-butoxycarbonyl (Boc) group .

It has a molecular weight of 437.58 . The compound should be stored at 2-8 °C .

Scientific Research Applications

Studying Cellular Metabolism

N-Boc-trans-4-azido-L-proline, like other L-proline analogues, has been used to study cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . The unique role of L-proline in protein folding and structure makes these analogues valuable for such studies .

Industrial Use

L-proline analogues, including N-Boc-trans-4-azido-L-proline, are useful compounds for industrial purposes . For instance, microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues .

Tuning Biological, Pharmaceutical, or Physicochemical Properties

L-proline analogues are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides .

Organic Synthesis of Pharmaceuticals

Hydroxyprolines (HOPs), such as 4-l-THOP and cis-4-hydroxy-l-proline (4-l-CHOP), are useful chiral building blocks for the organic synthesis of pharmaceuticals .

Antitumor Activity

L-AZC and 4-l-CHOP, which are potent inhibitors of cell growth, have been tested for their antitumor activity in tissue culture and in vivo .

Biomedical Applications

Polyproline, a material of great interest in biomedicine due to its helical scaffold of structural importance in collagen and mucins, can be synthesized from azide-functionalized proline . The azide groups serve as moieties for highly efficient click-grafting, as stabilizers of the polyproline PPII helix, and as modulators of thermoresponsiveness .

Cell Surface Labeling

An improved protocol for copper-catalyzed triazole formation on the bacterial cell surface has been described using azidohomoalanine . This leads to more extensive cell surface labeling than previously observed .

Peptide Synthesis

N-Boc-trans-4-azido-L-proline can be used in peptide synthesis . This is due to the unique structure of proline, which plays an essential role in the structure of collagen, the most abundant protein in the human body .

Safety and Hazards

The safety data sheet for a similar compound, “N-BOC-trans-4-N-FMOC-amino-L-proline”, suggests that personal protective equipment/face protection should be worn when handling the compound . It should be stored in a dry, cool, and well-ventilated place . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .

Future Directions

“N-Boc-trans-4-azido-L-proline” and similar compounds have attracted attention in scientific research and industry due to their unique physical and chemical properties. They could potentially be used in the preparation of benzophenone based ligand, which is further used to synthesize Ni (II) Schiff base complex .

properties

IUPAC Name

(2S,4R)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEOWBJXFSZTJU-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166185
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-trans-4-azido-L-proline

CAS RN

132622-68-5
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132622-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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